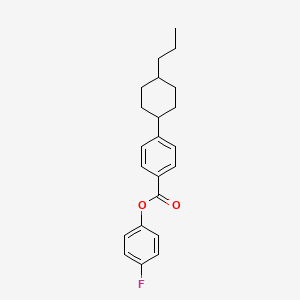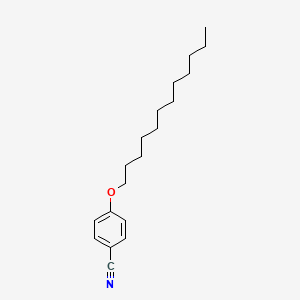
Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-N-(6-Methyl-2-pyridinyl)benzamid ist eine chemische Verbindung, die zur Klasse der Benzamide gehört. Sie zeichnet sich durch das Vorhandensein einer Benzamidgruppe aus, die an eine 6-Methyl-2-pyridinyl-Einheit gebunden ist, wobei sich eine Nitrogruppe in 3-Position befindet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Nitro-N-(6-Methyl-2-pyridinyl)benzamid erfolgt typischerweise durch die Reaktion von 6-Methyl-2-pyridinylamin mit 3-Nitrobenzoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, die die Bildung der Amidbindung erleichtert. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Reaktanten zum gewünschten Produkt zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 3-Nitro-N-(6-Methyl-2-pyridinyl)benzamid folgt ähnlichen Synthesewegen, aber im größeren Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Nitro-N-(6-Methyl-2-pyridinyl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um entsprechende Amine zu bilden.
Substitution: Die Benzamidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe durch andere Substituenten ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas mit einem Palladiumkatalysator.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Aminoderivaten.
Reduktion: Bildung von reduzierten Aminen.
Substitution: Bildung von substituierten Benzamiden.
Wissenschaftliche Forschungsanwendungen
3-Nitro-N-(6-Methyl-2-pyridinyl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Nitro-N-(6-Methyl-2-pyridinyl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die Nitrogruppe spielt eine entscheidende Rolle bei ihrer Reaktivität, die es ihr ermöglicht, an Redoxreaktionen teilzunehmen und mit Zellkomponenten zu interagieren.
Wirkmechanismus
The mechanism of action of Benzamide, N-(6-methyl-2-pyridinyl)-3-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(5-Methyl-2-pyridinyl)benzamid
- 4-Brom-N-(6-methyl-2-pyridinyl)benzamid
- 2-Methyl-N-(3-pyridinyl)benzamid
Einzigartigkeit
3-Nitro-N-(6-Methyl-2-pyridinyl)benzamid ist einzigartig aufgrund des Vorhandenseins der Nitrogruppe, die eine besondere chemische Reaktivität und biologische Aktivität verleiht. Dies unterscheidet es von anderen ähnlichen Verbindungen, denen die Nitrogruppe fehlen kann oder die unterschiedliche Substituenten aufweisen.
Eigenschaften
CAS-Nummer |
92573-10-9 |
|---|---|
Molekularformel |
C13H11N3O3 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
N-(6-methylpyridin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-2-7-12(14-9)15-13(17)10-5-3-6-11(8-10)16(18)19/h2-8H,1H3,(H,14,15,17) |
InChI-Schlüssel |
HWGQXZQCNJNJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[3-[[(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylene]amino]phenyl]benzamide](/img/structure/B11709429.png)


![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)

![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11709485.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)


![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)
